BMS-763534

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

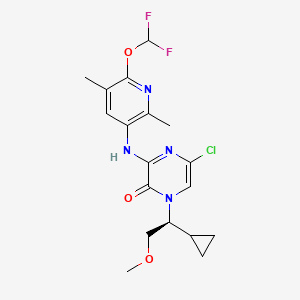

C18H21ClF2N4O3 |

|---|---|

Molecular Weight |

414.8 g/mol |

IUPAC Name |

5-chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]pyrazin-2-one |

InChI |

InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |

InChI Key |

CBVDPVDNACOCTI-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)[C@H](COC)C3CC3)Cl |

Canonical SMILES |

CC1=CC(=C(N=C1OC(F)F)C)NC2=NC(=CN(C2=O)C(COC)C3CC3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-763534

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BMS-763534 Action

This compound is a potent and highly selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting the downstream signaling cascades associated with this receptor. This inhibitory action is achieved through negative allosteric modulation, where this compound binds to a site on the receptor distinct from the CRF binding site, inducing a conformational change that reduces the affinity of CRF for its receptor.[1]

The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the body's response to stress. By antagonizing this receptor, this compound has shown potential in preclinical models for the treatment of anxiety and other stress-related disorders.

Quantitative Analysis of this compound Activity

The potency and functional antagonism of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System |

| IC50 | 0.4 nM | Rat frontal cortex membranes |

| pA2 | 9.47 | Y79 human neuroblastoma cells |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Species | Assay |

| Lowest Effective Anxiolytic Dose | 0.56 mg/kg, p.o. | Rat | Novelty-induced suppression of feeding |

| CRF1 Receptor Occupancy at Lowest Effective Dose | 71 ± 5% | Rat | Frontoparietal CRF1 receptors |

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CRF1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Rat frontal cortex membranes

-

[¹²⁵I]o-CRF (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.0

-

Wash Buffer: Assay buffer with 0.5% bovine serum albumin (BSA)

-

Glass fiber filters (GF/B)

-

Scintillation counter

Procedure:

-

Rat frontal cortex membranes are prepared and homogenized in assay buffer.

-

Aliquots of the membrane homogenate are incubated with a fixed concentration of [¹²⁵I]o-CRF and varying concentrations of this compound.

-

The incubation is carried out at room temperature for 2 hours to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CRF1 antagonist.

-

The IC50 value is calculated from the competition binding curves.

CRF1-Mediated cAMP Production Assay

This functional assay measures the ability of this compound to antagonize CRF-induced cyclic AMP (cAMP) production in a cellular context.

Materials:

-

Y79 human neuroblastoma cells (endogenously expressing CRF1 receptors)

-

Corticotropin-Releasing Factor (CRF)

-

This compound

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF-based or similar)

Procedure:

-

Y79 cells are cultured to an appropriate density in multi-well plates.

-

The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

CRF is then added to the wells at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC80).

-

The cells are incubated for a further period to allow for cAMP accumulation.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The pA2 value, a measure of antagonist potency, is determined from the Schild analysis of the dose-response curves.

In Vivo CRF1 Receptor Occupancy Study

This study determines the extent to which this compound occupies CRF1 receptors in the brain at a given dose.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Radiolabeled CRF1 receptor ligand (e.g., a tracer suitable for in vivo imaging or ex vivo autoradiography)

-

Anesthesia

-

Brain harvesting and sectioning equipment

-

Autoradiography imaging system

Procedure:

-

Rats are administered this compound orally at various doses.

-

At a specified time point after dosing, a radiolabeled CRF1 receptor ligand is administered intravenously.

-

After a defined period to allow for tracer distribution and binding, the animals are anesthetized and euthanized.

-

The brains are rapidly removed, frozen, and sectioned using a cryostat.

-

The brain sections are exposed to a phosphor screen or film for autoradiography.

-

The density of radioligand binding in specific brain regions (e.g., frontoparietal cortex) is quantified.

-

Receptor occupancy is calculated by comparing the binding in this compound-treated animals to that in vehicle-treated controls.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound as a negative allosteric modulator of the CRF1 receptor is depicted in the following diagrams.

Caption: Canonical CRF1 Receptor Signaling Pathway and the Inhibitory Action of this compound.

The following diagram illustrates the workflow for determining the in vitro potency of this compound.

Caption: Experimental Workflow for In Vitro Characterization of this compound.

References

BMS-763534: A Technical Guide to a Potent and Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-763534 is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Bristol-Myers Squibb, this pyrazinone-containing compound has been investigated for its potential therapeutic utility in the treatment of stress-related disorders such as anxiety and depression. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, binding and functional characteristics, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in the field of CRF1 receptor antagonism.

Chemical Properties and Synthesis

This compound is a member of the N3-pyridylpyrazinone class of compounds. While a detailed, step-by-step synthesis for this compound has not been publicly disclosed, the general synthesis of this class of compounds involves the condensation of key intermediates to form the pyrazinone core. The synthesis of N3-pyridylpyrazinones has been described in the scientific literature, providing a basis for its potential synthetic route.

Mechanism of Action

This compound functions as a negative allosteric modulator of the CRF1 receptor. This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF). This allosteric binding event induces a conformational change in the receptor that, in turn, accelerates the dissociation of radiolabeled o-CRF from the receptor. This modulation ultimately antagonizes the downstream signaling cascades initiated by CRF binding.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (IC50) | |||

| CRF1 Receptor | Human | 0.4 nM | [1] |

| Functional Antagonism (pA2) | |||

| CRF1-mediated cAMP Production | Human Y79 Retinoblastoma Cells | 9.47 | [1] |

| Selectivity | |||

| vs. other receptors/sites | Various | >1000-fold | [1] |

Table 2: In Vivo Receptor Occupancy and Anxiolytic Efficacy of this compound in Rats

| Dose (mg/kg, p.o.) | CRF1 Receptor Occupancy (Frontoparietal Cortex) | Efficacy in Situational Anxiety Model | Reference |

| 0.56 | 71 ± 5% | Lowest effective anxiolytic dose | [1] |

| 5-18x lowest effective dose | Not reported | Shared subjective effects with chlordiazepoxide | [1] |

| 54-179x lowest effective dose | Not reported | Sedative/ataxic effects observed | [1] |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for this compound in various preclinical species have not been extensively published. However, studies on related compounds and the known metabolism of this compound provide some insights.

The primary reported metabolite of this compound is its O-demethylated form, BMS-790318. This metabolite has been shown to have weak affinity for the TBOB site of the GABAA receptor and can augment GABA-evoked currents, suggesting a potential off-target activity that may contribute to the overall in vivo pharmacological profile at higher doses.[1]

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing the CRF1 receptor (e.g., from rat frontal cortex or a recombinant cell line)

-

Radioligand: 125I-ovine CRF (125I-o-CRF)

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Non-specific binding control: 1 µM unlabeled o-CRF

-

Test compound (e.g., this compound) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane homogenates from the tissue or cells expressing the CRF1 receptor.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes, 125I-o-CRF, and binding buffer.

-

Non-specific Binding: Membranes, 125I-o-CRF, and a high concentration of unlabeled o-CRF.

-

Competition: Membranes, 125I-o-CRF, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

CRF1-Mediated cAMP Functional Assay

This protocol describes a method to assess the functional antagonist activity of a compound at the Gs-coupled CRF1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Human Y79 retinoblastoma cells (endogenously expressing CRF1) or another suitable cell line.

-

Cell culture medium and reagents.

-

CRF (agonist).

-

Test compound (e.g., this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of CRF (typically at its EC80) in the presence of a PDE inhibitor.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve for the antagonist by plotting the cAMP levels against the log concentration of the test compound.

-

Calculate the IC50 of the antagonist and subsequently determine the pA2 value using the Schild equation to quantify its potency.

Ex Vivo CRF1 Receptor Occupancy by Autoradiography

This protocol details a method to determine the in vivo occupancy of CRF1 receptors by a test compound after systemic administration.

Materials:

-

Rodents (e.g., rats).

-

Test compound (e.g., this compound).

-

Radioligand for CRF1 (e.g., a tritiated or iodinated CRF1 antagonist).

-

Cryostat and microscope slides.

-

Incubation and wash buffers.

-

Phosphor imaging screens and scanner or film for autoradiography.

-

Image analysis software.

Procedure:

-

Administer the test compound to the animals at various doses and time points.

-

At the desired time point, euthanize the animals and rapidly dissect the brains.

-

Freeze the brains and prepare thin coronal sections (e.g., 20 µm) using a cryostat.

-

Thaw-mount the sections onto microscope slides.

-

Incubate the sections with a saturating concentration of the radioligand to label the available (unoccupied) CRF1 receptors.

-

Wash the sections extensively to remove unbound radioligand.

-

Dry the sections and expose them to phosphor imaging screens or autoradiographic film.

-

Quantify the density of radioligand binding in specific brain regions (e.g., frontoparietal cortex) using image analysis software.

-

Calculate the percentage of receptor occupancy for each dose by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation by CRF leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. In addition to the canonical Gs pathway, the CRF1 receptor has been shown to couple to other G-proteins, such as Gq, leading to the activation of the Phospholipase C (PLC) pathway, and can also modulate other signaling cascades including the ERK/MAPK and Akt pathways.

CRF1 Receptor Signaling Pathways

Experimental Workflow for CRF1 Antagonist Characterization

The characterization of a novel CRF1 receptor antagonist like this compound typically follows a multi-step experimental workflow, starting with in vitro assays to determine its binding and functional properties, followed by in vivo studies to assess its pharmacokinetic profile and efficacy in relevant animal models.

CRF1 Antagonist Characterization Workflow

Conclusion

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with demonstrated in vivo activity in a preclinical model of anxiety. Its mechanism as a negative allosteric modulator provides a clear basis for its antagonism of CRF-mediated signaling. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in the field of stress-related disorders and GPCR drug discovery. Further investigation into the pharmacokinetics across different species and efficacy in models of depression would provide a more complete picture of the therapeutic potential of this compound and similar CRF1 receptor antagonists.

References

An In-depth Technical Guide to BMS-763534: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-763534 is a potent and selective antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRF1). As a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the CRF1 receptor is a significant target for the development of therapeutics for anxiety, depression, and other stress-related disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its relevant signaling pathway.

Chemical Structure and Properties

This compound is a pyrazinone-containing compound with the IUPAC name 5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone |

| CAS Number | 1188407-40-0 |

| SMILES | O=C1C(NC2=CC(C)=C(OC(F)F)N=C2C)=NC(Cl)=CN1--INVALID-LINK--C3CC3 |

| Physicochemical Property | Value |

| Molecular Formula | C18H21ClF2N4O3 |

| Molecular Weight | 414.83 g/mol |

| Solubility | DMSO: 25 mg/mL (clear) |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is described in the scientific literature, specifically in the journal Bioorganic & Medicinal Chemistry Letters. The synthesis is part of a broader investigation into the structure-activity relationships of N3-pyridylpyrazinones as CRF1 receptor antagonists. While the full text of the primary article is not publicly available, the general synthetic strategy involves the coupling of a substituted pyrazinone core with a substituted aminopyridine.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Biological Activity

This compound is a highly potent and selective antagonist of the CRF1 receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

| Parameter | Value | Assay Details |

| CRF1 Receptor Binding Affinity | ||

| IC50 (rat CRF1) | 0.26 nM | Against 150 pM ovine CRF |

| IC50 (human CRF1) | 0.4 nM | Against 150 pM ovine CRF |

| Functional Antagonism | ||

| IC50 (ACTH Secretion) | 1.0 nM | Against 0.3 nM CRF-stimulated ACTH secretion from primary rat anterior pituitary cells |

| pA2 (cAMP Production) | 9.47 | Inhibition of CRF-stimulated cAMP production in human Y-79 retinoblastoma cells |

| Selectivity | ||

| IC50 (other receptors/channels) | >10 µM | Against porcine CRF2 and 46 other proteins |

| In Vivo Efficacy | ||

| Anxiolytic Dose | 0.5-3 mg/kg p.o. | In a rat situational anxiety model |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a cellular response, such as the secretion of adrenocorticotropic hormone (ACTH) from the pituitary. The CRF1 receptor can also couple to Gq protein, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and Protein Kinase C (PKC) activation.

CRF1 Receptor Signaling Pathway:

The Discovery and Synthesis of BMS-763534: A Potent and Selective CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-763534 is a potent and highly selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound has been investigated for its therapeutic potential in these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.

Discovery of this compound

The discovery of this compound stemmed from a focused drug discovery program aimed at identifying novel, small-molecule CRF1 receptor antagonists. The program likely began with a high-throughput screening (HTS) campaign to identify initial "hit" compounds that demonstrated affinity for the CRF1 receptor. These initial hits, belonging to a pyrazinone-based chemical class, would have then undergone a rigorous lead optimization process. This iterative process involves the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties.

The structure-activity relationship (SAR) studies for this class of compounds, specifically the N3-pyridylpyrazinones, were crucial in the development of this compound. Researchers systematically modified different parts of the molecule to understand their impact on CRF1 receptor binding affinity. These studies revealed that the substitution pattern on the pyridyl group and the pKa of the pyridyl nitrogen significantly influenced the compound's potency.[1] The culmination of these efforts was the identification of this compound, a compound with exceptional potency and selectivity for the CRF1 receptor.

Synthesis of this compound

The synthesis of this compound is based on the general scheme for N3-pyridylpyrazinones.[1][2] While a detailed, step-by-step protocol for the specific synthesis of this compound is proprietary information of Bristol-Myers Squibb, the key synthetic steps can be inferred from the published literature on related analogs. The core pyrazinone scaffold is typically constructed through a multi-step sequence, followed by the introduction of the characteristic N3-pyridyl group.

A plausible synthetic route would involve the initial formation of a substituted pyrazinone ring, followed by a coupling reaction to introduce the pyridyl moiety at the N3 position. The final steps would involve any necessary deprotection or functional group manipulations to yield this compound. The development of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) was a key element in achieving the high potency observed with this series of compounds.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a negative allosteric modulator of the CRF1 receptor.[3] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF). This binding event induces a conformational change in the receptor that reduces the affinity of CRF for its binding site and inhibits the downstream signaling cascade.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[4] PKA then phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. In some cellular contexts, the CRF1 receptor can also signal through other pathways, including the Gq/PLC/PKC and MAPK/ERK pathways.[5] By blocking the initial activation of the CRF1 receptor, this compound effectively attenuates these downstream signaling events.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| CRF1 IC50 | 0.4 nM | CRF1 receptor binding assay | [3] |

| pA2 | 9.47 | CRF1-mediated cAMP production in Y79 cells | [3] |

| Selectivity | >1000-fold | Against a panel of other receptors and ion channels | [3] |

Table 2: In Vivo Efficacy and Receptor Occupancy of this compound

| Parameter | Value | Animal Model | Reference |

| Lowest Effective Anxiolytic Dose | 0.56 mg/kg, p.o. | Rat situational anxiety model | [3] |

| CRF1 Receptor Occupancy at Lowest Effective Dose | 71 ± 5% | Rat frontoparietal cortex | [3] |

Experimental Protocols

CRF1 Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CRF1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1 receptor radioligand.

-

Binding Buffer: Typically contains Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).

-

Test compound (e.g., this compound) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

In Vivo Receptor Occupancy Study (General Protocol)

This protocol outlines a method to determine the extent to which a test compound binds to its target receptor in the brain of a living animal.

Materials:

-

Test animals (e.g., rats).

-

Test compound (e.g., this compound) formulated for oral administration.

-

A radiolabeled tracer that binds specifically to the CRF1 receptor.

-

Anesthesia and surgical equipment for brain extraction.

-

Equipment for tissue homogenization and analysis (e.g., gamma counter or liquid scintillation counter).

Procedure:

-

Administer the test compound to the animals at various doses and at a specific time point before the end of the experiment. A vehicle control group is also included.

-

At the designated time, administer the radiolabeled tracer intravenously. The tracer will distribute throughout the body and bind to available CRF1 receptors in the brain.

-

After a set period to allow for tracer distribution and binding, anesthetize the animals and perfuse them to remove blood from the brain.

-

Extract the brains and dissect the brain region of interest (e.g., frontal cortex).

-

Homogenize the brain tissue and measure the amount of radioactivity in the homogenate.

-

The amount of radioactivity in the brains of the drug-treated animals is compared to that in the vehicle-treated animals. A lower amount of radioactivity in the drug-treated animals indicates that the test compound is occupying the CRF1 receptors, thereby preventing the binding of the radiotracer.

-

Receptor occupancy is calculated as the percentage reduction in tracer binding in the drug-treated animals compared to the vehicle-treated animals.

Conclusion

This compound is a testament to the power of systematic drug discovery and lead optimization. As a potent and selective CRF1 receptor antagonist, it represents a valuable tool for elucidating the role of the CRF system in health and disease. The comprehensive pharmacological data, coupled with a clear understanding of its mechanism of action, underscores its potential as a therapeutic agent for stress-related disorders. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for researchers and professionals in the field of drug development.

References

- 1. Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

An In-Depth Technical Guide on Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists for Anxiety Research, with a focus on available information for BMS-763534

Disclaimer: Publicly available, in-depth quantitative data and detailed experimental protocols specifically for BMS-763534 are limited. This guide provides a comprehensive overview of the target, the Corticotropin-Releasing Factor 1 (CRF1) receptor, and leverages information on a structurally related and more extensively studied compound, Pexacerfont (BMS-562086), to illustrate the principles of research in this area.

Introduction to CRF1 Receptor Antagonism for Anxiety

Anxiety disorders are among the most prevalent psychiatric conditions, and the development of novel anxiolytics with improved efficacy and tolerability remains a key research focus. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, has been identified as a critical mediator of the stress response and is a promising target for the treatment of anxiety and depressive disorders.[1][2] this compound is a potent antagonist of the corticotropin-releasing factor/hormone receptor 1 (CRHR-1).[3][4]

Mechanism of Action: CRF1 receptor antagonists work by blocking the binding of CRF, a neuropeptide released in response to stress, to its primary receptor in the brain, the CRF1 receptor. This blockade is intended to attenuate the downstream signaling cascades that lead to the physiological and behavioral manifestations of anxiety.

Core Compound Information

| Compound | Target | Mechanism of Action | Indication (Research) |

| This compound | CRF1 Receptor | Antagonist | Anxiety, Depression |

Signaling Pathways

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, initiates several intracellular signaling cascades implicated in anxiety.

References

- 1. Role of CRF receptor signaling in stress vulnerability, anxiety, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. amsbio.com [amsbio.com]

In Vivo Efficacy of BMS-763534 in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of BMS-763534, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rat models of anxiety. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway and experimental workflow.

Core Efficacy Data

This compound has demonstrated significant anxiolytic effects in rat models. The lowest effective oral dose identified to produce an anxiolytic response is 0.56 mg/kg.[1] At this dose, a corresponding CRF1 receptor occupancy of 71 ± 5% in the frontoparietal cortex was observed, indicating a strong correlation between receptor engagement and behavioral effect.[1] Notably, sedative and ataxic side effects were only observed at doses 54 to 179 times higher than the lowest effective anxiolytic dose, suggesting a favorable therapeutic window.[1]

While comprehensive dose-response data from a single study is not publicly available, the following table summarizes the key efficacy and receptor occupancy data point for this compound in rats.

| Compound | Dose (p.o.) | Animal Model | Key Efficacy Endpoint | Receptor Occupancy (CRF1) |

| This compound | 0.56 mg/kg | Rat (Anxiety) | Lowest effective anxiolytic dose | 71 ± 5% |

Experimental Protocols

The primary behavioral assay used to evaluate the anxiolytic efficacy of compounds like this compound in rats is the elevated plus-maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces.

Elevated Plus-Maze (EPM) Test Protocol

Objective: To assess the anxiolytic-like effects of a test compound by measuring the exploratory behavior of rats in an elevated, plus-shaped apparatus.

Apparatus:

-

An elevated maze in the shape of a plus sign, typically 50-70 cm above the floor.

-

Two opposing arms are "open" (e.g., 50 cm long x 10 cm wide).

-

Two opposing arms are "closed" with high walls (e.g., 50 cm long x 10 cm wide x 40 cm high).

-

A central platform (e.g., 10 cm x 10 cm) connects the four arms.

-

The apparatus is often made of a non-reflective material and placed in a dimly lit room to reduce stress.

Procedure:

-

Acclimatization: Rats are habituated to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) at a predetermined time before testing (e.g., 60 minutes).

-

Test Initiation: Each rat is placed individually on the central platform of the EPM, facing one of the open arms.

-

Observation Period: The animal is allowed to freely explore the maze for a 5-minute period.

-

Data Collection: An automated video tracking system records the animal's movement. The following parameters are typically measured:

-

Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.

-

Number of entries into the open arms: An increase also suggests reduced anxiety.

-

Time spent in the closed arms: A decrease may indicate an anxiolytic effect.

-

Number of entries into the closed arms: This can be a measure of general locomotor activity.

-

Total distance traveled: Used to control for non-specific effects on motor activity.

-

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Signaling Pathway and Experimental Workflow

CRF1 Receptor Signaling Pathway

This compound exerts its anxiolytic effects by antagonizing the CRF1 receptor. The binding of the endogenous ligand, corticotropin-releasing factor (CRF), to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in the stress and anxiety response.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an orally administered compound like this compound in a rat anxiety model.

References

An In-Depth Technical Guide to BMS-763534: A Negative Allosteric Modulator of the CRF1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-763534 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action as a negative allosteric modulator, its pharmacological properties, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Introduction

The corticotropin-releasing factor (CRF) system plays a pivotal role in regulating the physiological and behavioral responses to stress. The CRF1 receptor, a G-protein coupled receptor, is a primary mediator of these effects. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel anxiolytic and antidepressant medications.

This compound has been identified as a potent and selective CRF1 receptor antagonist.[1] This guide will delve into the technical details of its function, providing quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a negative allosteric modulator (NAM) of the CRF1 receptor. Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, CRF), NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand.

Specifically, studies have shown that this compound accelerates the dissociation of the radiolabeled CRF agonist, (125)I-o-CRF, from CRF1 receptors in rat frontal cortex membranes.[1] This action is consistent with a negative allosteric modulation of CRF binding, effectively dampening the downstream signaling cascade initiated by CRF.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.4 nM | CRF1 Receptor Binding | [1] |

| pA2 | 9.47 | CRF1-mediated cAMP production in Y79 cells | [1] |

| Selectivity | >1000-fold | Against a panel of other receptors and ion channels | [1] |

Table 1: In Vitro Pharmacology of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

CRF1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human CRF1 receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand: [¹²⁵I]-ovine Corticotropin-Releasing Factor ([¹²⁵I]oCRF)

-

Test Compound: this compound

-

Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 1.5 M NaCl

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., 1 µM CRF)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold binding buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Binding buffer, radioligand solution, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand solution, and membrane suspension.

-

Competition Binding: Varying concentrations of this compound, radioligand solution, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

CRF1-Mediated cAMP Functional Assay

This assay measures the ability of a compound to antagonize the CRF-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the CRF1 receptor signaling pathway.

Materials:

-

Y79 human retinoblastoma cells (or other cells endogenously or recombinantly expressing CRF1 receptors)

-

CRF (agonist)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Cell Culture: Culture Y79 cells to an appropriate density in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

Stimulation: Add a fixed concentration of CRF (typically the EC80 concentration) to stimulate cAMP production and incubate for a specified time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The pA2 value, a measure of antagonist potency, can be calculated from the Schild regression of the dose-response curves.

In Vivo Characterization

The anxiolytic effects of this compound have been demonstrated in rodent models of anxiety.

Anxiolytic Efficacy

The anxiolytic activity of this compound was assessed using the elevated plus-maze test in rats. A lowest effective anxiolytic dose of 0.56 mg/kg, administered orally (PO), was identified.[1]

Receptor Occupancy

In vivo receptor occupancy studies were conducted to correlate the anxiolytic effects with the extent of CRF1 receptor binding in the brain. At the lowest effective anxiolytic dose (0.56 mg/kg, PO), this compound achieved 71 ± 5% occupancy of frontoparietal CRF1 receptors.[1]

Signaling Pathway

The CRF1 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G-proteins. Activation of the receptor by CRF leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response to stress. This compound, by acting as a negative allosteric modulator, inhibits this signaling cascade.

Conclusion

This compound is a potent and selective negative allosteric modulator of the CRF1 receptor with demonstrated anxiolytic efficacy in preclinical models. Its well-characterized pharmacological profile and mechanism of action make it a valuable tool for further investigation into the role of the CRF system in stress-related disorders and a potential lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating future research and development efforts in this critical area of neuroscience.

References

BMS-763534: A Comprehensive Technical Guide to its Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the potency and selectivity of BMS-763534, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is intended to support further research and development efforts in the field of neuroscience and related therapeutic areas.

Core Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of this compound for its primary target, the CRF1 receptor.

Table 1: Potency of this compound at the CRF1 Receptor

| Parameter | Value | Assay Type | Cell Line/Tissue |

| IC50 | 0.4 nM | Radioligand Binding Assay | Not Specified |

| pA2 | 9.47 | CRF-mediated cAMP Production | Y79 cells |

Table 2: Selectivity Profile of this compound

| Target | Selectivity vs. CRF1 | Method |

| Other sites tested | >1000-fold | Not Specified |

This compound demonstrates high potency as a CRF1 receptor antagonist with a sub-nanomolar IC50 value.[1] Its functional antagonist activity is further confirmed by a high pA2 value in a cell-based assay measuring CRF-mediated cyclic AMP (cAMP) production.[1] Furthermore, this compound exhibits exceptional selectivity, being over 1000-fold more selective for the CRF1 receptor compared to a panel of other molecular targets.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the potency and selectivity of this compound.

Radioligand Binding Assay for CRF1 Receptor

This assay determines the binding affinity of a test compound to the CRF1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the CRF1 receptor

-

Radioligand (e.g., [¹²⁵I]o-CRF)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound). Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from the free radioligand by filtering the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

CRF-Mediated cAMP Functional Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit the production of cAMP stimulated by a CRF1 receptor agonist.

Materials:

-

A suitable cell line endogenously or recombinantly expressing the CRF1 receptor (e.g., Y79 cells).

-

CRF1 receptor agonist (e.g., corticotropin-releasing factor).

-

Test compound (this compound).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Cell Culture: Culture the CRF1-expressing cells to an appropriate density in multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the CRF1 receptor agonist to the wells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation with the agonist, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The antagonist's potency is determined by calculating the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Mandatory Visualizations

CRF1 Receptor Signaling Pathway

The primary signaling pathway for the CRF1 receptor involves its coupling to a Gs protein, which in turn activates adenylyl cyclase to produce the second messenger cAMP.

References

Preclinical Profile of BMS-763534: A Technical Overview of a Novel CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on BMS-763534, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a novel small molecule that has been investigated for its potential therapeutic applications in stress-related disorders, such as anxiety and depression. Its mechanism of action is centered on the antagonism of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress. By blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, this compound is designed to mitigate the downstream physiological and behavioral effects of stress.

In Vitro Pharmacology

This compound has demonstrated high affinity and potent antagonist activity at the CRF1 receptor in various in vitro assays. The compound exhibits a high degree of selectivity for the CRF1 receptor over other receptors, ion channels, and enzymes.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| CRF1 Receptor Binding Affinity (IC50) | 0.4 nM | Rat Frontal Cortex Membranes | Radioligand Binding Assay | [1] |

| CRF1 Functional Antagonism (pA2) | 9.47 | Y79 Cells | CRF-stimulated cAMP Production Assay | [1] |

| Selectivity | >1000-fold | Various | Broad Receptor Screening Panel | [1] |

Note: Further details on the specific receptors and enzymes tested for selectivity were not available in the reviewed literature.

Mechanism of Action

Studies have indicated that this compound acts as a negative allosteric modulator of the CRF1 receptor. This is supported by the observation that it accelerates the dissociation of the radiolabeled CRF agonist, [125I]-o-CRF, from rat frontal cortex membrane CRF1 receptors[1]. This mechanism suggests that this compound binds to a site on the receptor that is distinct from the CRF binding site and, in doing so, reduces the affinity of the receptor for its natural ligand.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in animal models of anxiety and to assess its relationship between receptor occupancy and behavioral effects.

In Vivo Efficacy and Receptor Occupancy

The anxiolytic-like effects of this compound have been demonstrated in the fear-potentiated startle (FPS) model in rats. Oral administration of this compound produced a dose-dependent reduction in the fear-potentiated startle response.

| Species | Animal Model | Lowest Effective Dose (Oral) | CRF1 Receptor Occupancy at Lowest Effective Dose | Sedative/Ataxic Effects | Reference |

| Rat | Fear-Potentiated Startle | 0.56 mg/kg | 71 ± 5% (Frontoparietal Cortex) | Observed at 54-179 times the lowest effective anxiolytic dose | [1] |

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound across different preclinical species are not extensively reported in the publicly available literature.

Metabolite Activity

The O-demethylated metabolite of this compound, identified as BMS-790318, has been shown to have off-target activity. This metabolite exhibits weak affinity for the t-butylbicyclo[2.2.2]phosphorothionate (TBOB) binding site on the GABAA receptor and acts as an allosteric potentiator of GABA-evoked currents, with an EC50 of 1.6 µM[1]. This finding may have implications for the overall in vivo pharmacological profile of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard pharmacological assays and the information available in the referenced literature.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the CRF1 receptor.

Materials:

-

Membranes: Prepared from rat frontal cortex.

-

Radioligand: [125I]-ovine Corticotropin-Releasing Factor ([125I]oCRF).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 ligand (e.g., unlabeled CRF).

-

Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2), and a protease inhibitor cocktail.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Detection: Gamma counter.

Procedure:

-

Rat frontal cortex membranes are incubated with a fixed concentration of [125I]oCRF.

-

Increasing concentrations of this compound are added to compete for binding to the CRF1 receptors.

-

To determine non-specific binding, a separate set of tubes containing a saturating concentration of unlabeled CRF is included.

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [125I]oCRF (IC50) is calculated by non-linear regression analysis.

CRF-Stimulated cAMP Production Assay

Objective: To assess the functional antagonist activity (pA2) of this compound at the CRF1 receptor.

Materials:

-

Cells: Y79 human neuroblastoma cells, which endogenously express the CRF1 receptor.

-

Agonist: Corticotropin-Releasing Factor (CRF).

-

Test Compound: this compound.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Y79 cells are plated in multi-well plates and cultured to an appropriate confluency.

-

The cells are pre-incubated with varying concentrations of this compound for a specified time.

-

CRF is then added to the wells to stimulate cAMP production. A range of CRF concentrations is used to generate a dose-response curve.

-

The incubation with CRF is carried out for a defined period at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.

-

The ability of this compound to shift the CRF concentration-response curve to the right is used to calculate the pA2 value, which is a measure of its antagonist potency.

In Vivo CRF1 Receptor Occupancy Study

Objective: To determine the percentage of CRF1 receptors in the brain that are occupied by this compound at a given dose.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound.

-

Radiotracer: A suitable CRF1 receptor radioligand for ex vivo binding (e.g., a tritiated or iodinated CRF1 antagonist).

-

Vehicle: Appropriate vehicle for oral administration of this compound.

Procedure:

-

Rats are orally administered with either vehicle or different doses of this compound.

-

At a predetermined time point after dosing (corresponding to the expected Tmax), the animals are euthanized.

-

The brains are rapidly removed and frozen.

-

Brain tissue, typically the frontoparietal cortex, is dissected.

-

Brain homogenates are prepared.

-

An ex vivo radioligand binding assay is performed on the brain homogenates. The amount of specific binding of the radiotracer is measured in the tissue from vehicle-treated and this compound-treated animals.

-

The percentage of receptor occupancy is calculated as the percentage reduction in specific radiotracer binding in the drug-treated group compared to the vehicle-treated group.

Fear-Potentiated Startle (FPS) Assay

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound.

-

Startle Apparatus: A device capable of delivering an acoustic startle stimulus and measuring the startle response (e.g., a stabilimeter). The apparatus should also be equipped to present a conditioned stimulus (e.g., a light).

-

Shock Generator: To deliver footshocks during the conditioning phase.

Procedure:

-

Conditioning Phase:

-

Rats are placed in the startle chamber.

-

They are presented with a neutral stimulus (e.g., a light) that is paired with a mild, unavoidable footshock. This is repeated several times.

-

-

Testing Phase (typically 24 hours later):

-

Rats are returned to the startle chamber.

-

Prior to testing, they are orally administered with either vehicle or a dose of this compound.

-

During the test session, they are presented with a series of acoustic startle stimuli (loud white noise bursts) both in the presence and absence of the conditioned stimulus (the light).

-

The amplitude of the startle response is measured.

-

-

Data Analysis:

-

Fear potentiation is calculated as the difference in the startle amplitude in the presence of the light versus in its absence.

-

The effect of this compound is determined by its ability to reduce the fear-potentiated startle response compared to the vehicle-treated group.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the preclinical research of this compound.

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.

References

An In-Depth Technical Guide to the Pharmacology of BMS-763534

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-763534 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis. By targeting the CRF1 receptor, this compound demonstrates potential therapeutic value in the management of stress-related disorders, such as anxiety and depression. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activities, and key experimental methodologies. All quantitative data are presented in structured tables for clear comparison, and relevant signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. It exerts its effects through binding to two main receptor subtypes, CRF1 and CRF2. The CRF1 receptor is predominantly expressed in brain regions associated with stress and anxiety, such as the pituitary, cortex, cerebellum, and amygdala.[1] Over-activation of the CRF/CRF1 signaling pathway is implicated in the pathophysiology of various psychiatric disorders. This compound is a non-peptide small molecule designed to selectively antagonize the CRF1 receptor, thereby modulating the stress response and exhibiting anxiolytic properties.

Mechanism of Action

This compound functions as a potent and selective antagonist of the CRF1 receptor.[1] Evidence suggests that it may act as a negative allosteric modulator, accelerating the dissociation of the natural ligand, CRF, from the receptor.[1] This antagonism blocks the downstream signaling cascade initiated by CRF binding, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

CRF1 Receptor Signaling Pathway

The binding of CRF to its G-protein coupled receptor, CRF1, primarily activates the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase, which converts ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the cellular response associated with stress. This compound blocks this initial binding step, thereby inhibiting the entire downstream cascade.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay System | Reference |

| CRF1 Binding Affinity (IC50) | 0.4 nM | Human | Recombinant CRF1 Receptor | [1] |

| Functional Antagonism (pA2) | 9.47 | Human | CRF-stimulated cAMP production in Y79 cells | [1] |

| Selectivity | >1000-fold | Various | Against a panel of other receptors and channels | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Species | Model | Reference |

| Lowest Effective Anxiolytic Dose | 0.56 mg/kg, p.o. | Rat | Situational Anxiety Model | [1] |

| CRF1 Receptor Occupancy at Lowest Effective Dose | 71 ± 5% | Rat | Frontoparietal CRF1 Receptors | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. This section outlines the core experimental protocols used to characterize this compound.

CRF1 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the human CRF1 receptor.

Materials:

-

Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [125I]-ovine Corticotropin-Releasing Factor ([125I]oCRF) or a similar suitable radioligand.

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Wash Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

-

Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., 1 µM oCRF).

-

Test compound: this compound at various concentrations.

-

96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Binding buffer, radioligand solution, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand solution, and membrane suspension.

-

Competition Binding: Varying concentrations of this compound, radioligand solution, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Functional Antagonism Assay (cAMP Production)

This cell-based functional assay measures the ability of an antagonist to inhibit the CRF-stimulated production of cyclic AMP.

Objective: To determine the functional potency (pA2) of this compound in inhibiting CRF-stimulated cAMP production.

Cell Line: Human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor.

Materials:

-

Y-79 cells.

-

Assay Buffer: (e.g., Hank's buffered salt solution supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), MgCl2, HEPES, and BSA).

-

CRF (agonist).

-

Test compound: this compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).

-

96-well plates.

Procedure:

-

Cell Plating: Plate Y-79 cells in a 96-well plate at an appropriate density.

-

Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation with Agonist: Add a fixed concentration of CRF to the wells to stimulate cAMP production and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Construct concentration-response curves for CRF in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated in vitro and in vivo efficacy. Its mechanism of action, centered on the blockade of the CRF/CRF1 signaling pathway, provides a strong rationale for its investigation as a therapeutic agent for stress-related disorders. The data and experimental protocols presented in this guide offer a comprehensive foundation for further research and development in this area. The structured presentation of quantitative data and the visualization of key processes aim to facilitate a deeper understanding of the pharmacology of this compound for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Cellular Targets of BMS-763534

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of BMS-763534, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information is curated for professionals in the fields of neuropharmacology, drug discovery, and molecular biology.

Primary Cellular Target: Corticotropin-Releasing Factor Receptor 1 (CRF1)

The principal cellular target of this compound is the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G-protein coupled receptor (GPCR) integral to the body's response to stress.[1][2] this compound exhibits high potency and selectivity for CRF1, with over 1000-fold selectivity against other tested sites.[3] Its antagonistic action at this receptor is the basis for its potential therapeutic applications in stress-related disorders such as anxiety and depression.[2][4]

The following table summarizes the key quantitative metrics defining the interaction of this compound with its primary target.

| Parameter | Value | Cell/Tissue System | Reference |

| IC50 | 0.4 nM | CRF1 Receptor | [3] |

| pA2 | 9.47 | Y79 cells (CRF1-mediated cAMP production) | [3] |

| Selectivity | >1000-fold | vs. all other sites tested | [3] |

Mechanism of Action

This compound functions as a negative allosteric modulator of the CRF1 receptor.[3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF).[5] This allosteric binding event alters the receptor's conformation in such a way that it reduces the affinity and/or efficacy of CRF, thereby inhibiting its downstream signaling.[5] Specifically, this compound has been shown to accelerate the dissociation of radiolabeled CRF from rat frontal cortex membrane CRF1 receptors.[3]

Activation of the CRF1 receptor by CRF typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] this compound effectively antagonizes this pathway, inhibiting CRF-stimulated cAMP production.[3][7] Furthermore, in the cerebellar cortex, CRF signaling via CRF1 can modulate synaptic plasticity through a protein kinase C (PKC) and intracellular Ca2+ dependent pathway; this compound has been shown to block these effects.[8][9]

Secondary/Off-Target Effects

While highly selective, at high concentrations, the O-demethylated metabolite of this compound, BMS-790318, has shown weak affinity for the TBOB site of the GABAA receptor.[3] This interaction appears to result in allosteric potentiation of GABA-evoked currents.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

This assay is designed to determine the binding affinity of a compound for the CRF1 receptor.

-

Materials:

-

Rat frontal cortex membranes (or cells expressing recombinant CRF1)

-

[125I]-o-CRF (radioligand)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled CRF)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the membrane preparation, [125I]-o-CRF, and either buffer, a concentration of this compound, or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

This functional assay measures the ability of a compound to antagonize CRF-induced activation of the CRF1 receptor.

-

Materials:

-

Y79 cells (or another cell line endogenously or recombinantly expressing CRF1)

-

CRF

-

This compound (or other test compounds)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CRF (typically the EC80) for another defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound and determine the pA2 value or IC50 for the inhibition of CRF-stimulated cAMP production.

-

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist that functions as a negative allosteric modulator. Its primary mechanism of action involves the inhibition of CRF-induced G-protein signaling, leading to a reduction in the production of second messengers like cAMP and modulation of downstream kinase pathways. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this and similar compounds.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological and behavioral characterization of the novel CRF1 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Corticotrophin-Releasing Factor Modulates Cerebellar Purkinje Cells Simple Spike Activity in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound = 98 HPLC 1188407-40-0 [sigmaaldrich.com]

- 8. Opposing actions of CRF-R1 and CB1 receptor on facial stimulation-induced MLI-PC plasticity in mouse cerebellar cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to BMS-763534: A Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist for Neuroscience Research

Introduction